6-(3,4-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 6-(3,4-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Structure: It combines a purine-like core with an imidazole ring, flanked by various substituents.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves intricate steps due to its complex structure. Researchers likely employ multistep syntheses, potentially starting from simpler precursors.
Chemical Reactions Analysis
Reactivity: Given its aromatic rings and heterocyclic moieties, this compound likely undergoes various reactions
Common Reagents and Conditions:
Major Products: These depend on the specific reaction and regioselectivity. Isolation and characterization would reveal the products.
Scientific Research Applications
Chemistry: Investigating novel reactions or catalysis.
Biology: Potential bioactivity—could it interact with enzymes or receptors?
Medicine: Screening for pharmacological effects (e.g., antiviral, anticancer).
Industry: Perhaps as a precursor for drug development.
Mechanism of Action
Targets: Identifying molecular targets (e.g., proteins, nucleic acids).
Pathways: Understanding how it affects cellular processes (e.g., signaling pathways).
Comparison with Similar Compounds
Uniqueness: Its fused purine-imidazole structure sets it apart.
Similar Compounds: While I don’t have direct data on similar compounds, we can explore related purines and imidazoles.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-10-19(15-17(16)2)27-13-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)12-11-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
ZZKONTFWUKOHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.